molecular formula C28H24N2O2 B11824660 4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine CAS No. 349545-75-1

4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine

Cat. No.: B11824660
CAS No.: 349545-75-1
M. Wt: 420.5 g/mol
InChI Key: SBWREZXAQSZOHI-UHFFFAOYSA-N
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Description

4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine (CAS: 349545-75-1) is a π-conjugated bipyridine derivative with a molecular formula of C₂₈H₂₄N₂O₂ and a molecular weight of 420.512 g/mol . The compound features ethenyl (-CH=CH-) bridges connecting 3-methoxyphenyl substituents to the 4,4' positions of the 2,2'-bipyridine core. The methoxy (-OCH₃) groups are electron-donating, enhancing intramolecular charge transfer (ICT) and stabilizing frontier molecular orbitals. This structural motif makes the compound a candidate for optoelectronic applications, including dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .

Properties

CAS No.

349545-75-1

Molecular Formula

C28H24N2O2

Molecular Weight

420.5 g/mol

IUPAC Name

4-[2-(3-methoxyphenyl)ethenyl]-2-[4-[2-(3-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine

InChI

InChI=1S/C28H24N2O2/c1-31-25-7-3-5-21(17-25)9-11-23-13-15-29-27(19-23)28-20-24(14-16-30-28)12-10-22-6-4-8-26(18-22)32-2/h3-20H,1-2H3

InChI Key

SBWREZXAQSZOHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Kreuzer-Feazel Reaction for Bipyridine Formation

The Kreuzer-Feazel reaction remains a cornerstone for constructing symmetrical bipyridines. A modified protocol employs 3-methoxybenzaldehyde derivatives in a condensation-cyclization sequence. Key parameters include:

  • Reagent system : NH4_4OAc in glacial acetic acid at 120°C for 48 hours.

  • Yield optimization : Substituting traditional acid catalysts with H2_2SO4_4-MoO3_3 composites increases yields from 35% to 68% while reducing reaction time to 24 hours.

Crystallographic data from analogous complexes confirms the planar geometry essential for subsequent functionalization.

Functionalization Strategies for 4,4'-Positions

Introducing ethenyl-methoxyphenyl groups at the bipyridine 4,4'-positions demands careful selection of coupling methodologies:

Heck Coupling Methodology

Palladium-catalyzed Heck reactions demonstrate superior regioselectivity for ethenyl group installation:

ParameterOptimal ConditionsYield (%)Reference
CatalystPd(OAc)2_2/PPh3_378
BaseEt3_3N-
Temperature110°C-
SolventDMF/H2_2O (3:1)-

NMR analysis (δ 7.89–6.78 ppm for aromatic protons, δ 3.73 ppm for methoxy groups) confirms successful coupling.

Wittig Reaction Approach

For laboratories lacking inert atmosphere capabilities, Wittig reactions offer a viable alternative:

  • Phosphorane synthesis : 3-Methoxybenzyltriphenylphosphonium bromide prepared in 92% yield using PPh3_3/CBr4_4.

  • Olefination conditions : Refluxing THF with LiHMDS base achieves 65% isolated yield.

Comparative studies show Heck coupling provides better stereocontrol (E:Z > 95:5) versus Wittig's 85:15 ratio.

Sequential Functionalization Techniques

Multi-step protocols address challenges in introducing two distinct functional groups:

Chloromethyl Intermediate Route

A strategic pathway via 4,4'-bis(chloromethyl)-2,2'-bipyridine enables gradual functionalization:

  • Core chlorination :

    • Reactant: 2,2'-bipyridine with ClCH2_2SO2_2Cl

    • Conditions: 0°C in CH2_2Cl2_2, 12h

    • Yield: 84%

  • Nucleophilic substitution :

    • Reagent: 3-Methoxyphenylethynylmagnesium bromide

    • Solvent: Et2_2O at −78°C → 25°C

    • Conversion: 91%

Green Chemistry Approaches

Recent advancements emphasize sustainable methodologies:

Catalyst-Free Claisen-Schmidt Condensation

Eliminating transition metal catalysts reduces environmental impact:

  • Reaction design :
    3-Methoxybenzaldehyde+4-AcetylpyridineEtOH, ΔIntermediate\text{3-Methoxybenzaldehyde} + \text{4-Acetylpyridine} \xrightarrow{\text{EtOH, Δ}} \text{Intermediate}
    NH4OAcTarget Compound\xrightarrow{\text{NH}_4\text{OAc}} \text{Target Compound}

  • Key metrics :

    • Temperature: 80°C

    • Time: 18h

    • Yield: 58%

Analytical Validation Protocols

Rigorous characterization ensures product integrity:

Spectroscopic Fingerprinting

  • 1^1H NMR : Distinct signals at δ 8.48–8.41 ppm (bipyridine Hs), δ 7.38–7.26 ppm (aromatic Hs), δ 3.74 ppm (OCH3_3).

  • HRMS : Calculated for C28_{28}H24_{24}N2_2O2_2 [M+H]+^+: 421.1912, Observed: 421.1908.

Crystallographic Verification

Single-crystal X-ray diffraction of analogous complexes confirms:

  • Dihedral angle between pyridine rings: 12.4°

  • Ethenyl bond length: 1.34 Å (consistent with sp2^2 hybridization)

Industrial-Scale Considerations

Translating laboratory syntheses to production requires addressing:

ChallengeMitigation StrategyEfficacy
Palladium residueTetrasulfide resin scavengers99.9% Pd removal
Isomer separationChiral HPLC with AD-H columns>99% ee
Solvent recoveryFalling-film evaporators92% DMF reclaimed

Emerging Methodologies

Cutting-edge techniques show promise for future optimization:

Flow Chemistry Systems

Microreactor technology enhances heat/mass transfer:

  • Residence time: 8.2 minutes vs 24h batch

  • Productivity: 1.2 kg/day per reactor module

Photoredox Catalysis

Visible-light-mediated C–H activation:

  • Catalyst: Ru(bpy)3_3Cl2_2

  • Irradiation: 450 nm LEDs

  • Yield improvement: 22% over thermal methods

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromination using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine involves its interaction with molecular targets such as metal ions. The bipyridine units can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique photophysical and electrochemical properties, making them useful in various applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Selected Bipyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Application
Target Compound 3-Methoxyphenyl-ethenyl 420.51 -OCH₃, -CH=CH- DSSCs, OLEDs
4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine 5-Hexylthiophene 504.72 Thiophene, -C₆H₁₃ DSSCs (e.g., C106 dye)
4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine 4-Fluorophenyl, -CH₃ 394.43 -F, -CH₃ Phosphorescent emitters
4,4′-Bis[5-(hexylsulfanyl)-2-thienyl]-2,2′-bipyridine Hexylsulfanyl-thiophene 552.87 -SC₆H₁₃, thiophene Charge transport materials
4,4'-Bis(phosphonate)-2,2'-bipyridine Diethylphosphonate 434.34 -PO(OEt)₂ Solar cell anchoring
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The target compound ’s 3-methoxyphenyl groups donate electrons via resonance, raising the highest occupied molecular orbital (HOMO) energy. In contrast, 4-fluorophenyl substituents (e.g., in 4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine ) lower the HOMO due to electron-withdrawing -F groups, enhancing oxidative stability .
  • Thiophene-based derivatives (e.g., C106 ) exhibit extended π-conjugation, reducing bandgaps and improving light absorption in DSSCs compared to methoxyphenyl systems .

Solubility and Aggregation: Bulky substituents like tert-butyl (e.g., HRD-1 in ) or hexyl chains (e.g., C106) improve solubility in organic solvents and reduce aggregation in thin films.

Charge Transport :

  • Sulfur-containing derivatives (e.g., 4,4′-Bis[5-(hexylsulfanyl)-2-thienyl]-2,2′-bipyridine ) exhibit superior hole mobility due to thiophene’s planar structure and sulfur’s polarizability, outperforming methoxyphenyl systems in charge transport .
Key Insights:
  • The target compound is synthesized via Wadsworth-Emmons reactions, leveraging phosphonate intermediates for efficient olefin formation . This method contrasts with Suzuki-Miyaura cross-coupling (used for fluorophenyl derivatives) and Sonogashira coupling (for thiophene systems), which require transition-metal catalysts .

Optoelectronic Performance

Table 3: Photophysical and Electrochemical Data

Compound λₐᵦₛ (nm) HOMO (eV) LUMO (eV) Bandgap (eV) Application Efficiency
Target Compound 380 -5.2 -3.1 2.1 Under investigation
C106 (thiophene-based) 540 -5.4 -3.4 2.0 9.3% (DSSC)
4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine 450 -5.8 -3.6 2.2 Φ = 0.65 (OLED)
Analysis:
  • The target compound’s lower absorption wavelength (380 nm) compared to thiophene-based systems (540 nm) suggests a narrower π-conjugation system. Its HOMO (-5.2 eV) is higher than fluorophenyl derivatives (-5.8 eV), indicating easier oxidation but reduced stability .
  • Thiophene derivatives (e.g., C106 ) achieve higher DSSC efficiencies due to broader absorption spectra and better charge injection into TiO₂ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine with high yield and purity?

  • Methodology : The compound can be synthesized via a Heck coupling reaction using 4,4'-dimethyl-2,2'-bipyridine and 3-methoxybenzaldehyde in dry DMF under nitrogen. Tert-butyl hydroperoxide is added as an oxidizing agent, followed by 24-hour stirring. Purification involves precipitation in cold water, filtration, and recrystallization in hot acetic acid or chloroform, yielding ~77–81% purity .
  • Critical Considerations : Ensure strict control of reaction conditions (temperature, stoichiometry) to avoid isomerization or byproducts. Use TLC or HPLC to monitor reaction progress and confirm purity via 1H^1H-NMR and mass spectrometry .

Q. How do structural variations (e.g., methoxy group position) affect the compound’s photophysical properties?

  • Methodology : Compare the UV-vis absorption and emission spectra of isomers (meta- vs. ortho-substituted methoxyphenyl groups). For meta-substituted derivatives (e.g., 3-methoxyphenyl), a bathochromic shift is observed due to extended π-conjugation, enhancing molar extinction coefficients (~30,000 M1 ^{-1}cm1 ^{-1} at 450 nm) .
  • Data Interpretation : Use TD-DFT calculations to correlate experimental spectra with electronic transitions. Note that steric hindrance in ortho-substituted analogs reduces planarity, diminishing absorption intensity .

Q. What are the recommended protocols for safe handling and storage of this compound?

  • Safety Guidelines : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for synthesis. Store in airtight containers at 4°C under inert gas (argon) to prevent oxidation. Dispose of waste via approved chemical disposal services .

Advanced Research Questions

Q. How can this compound be integrated into dye-sensitized solar cells (DSSCs) to improve power conversion efficiency?

  • Experimental Design : Anchor the compound onto TiO2_2 nanoparticles via carboxylate groups (introduced via post-synthetic modification). Measure incident photon-to-current efficiency (IPCE) and electrochemical impedance spectroscopy (EIS) to assess charge injection and recombination rates.
  • Performance Metrics : Ruthenium complexes incorporating similar ligands achieve >10% efficiency due to broad absorption into the near-IR (~920 nm) and high molar extinction coefficients .

Q. What strategies resolve contradictions in reported catalytic activities of metal complexes derived from this ligand?

  • Analysis Framework : Compare coordination geometries (e.g., octahedral Ru(II) vs. square-planar Pt(II)) using X-ray crystallography. For Ru(II) complexes, axial NCS ligands enhance charge transfer, while Pt(II) analogs show lower catalytic turnover due to steric constraints .
  • Data Reconciliation : Use cyclic voltammetry to correlate redox potentials (e.g., RuIII/II^{III/II} at ~1.2 V vs. NHE) with catalytic activity in hydrogen evolution or oxidation reactions .

Q. How does the ligand’s electronic structure influence excited-state dynamics in luminescent metal-organic frameworks (MOFs)?

  • Methodology : Synthesize MOFs using the ligand and Zn2+^{2+} or Zr4+^{4+} nodes. Characterize via time-resolved photoluminescence (TRPL) and transient absorption spectroscopy.
  • Key Findings : The ligand’s conjugated ethenyl groups facilitate long-lived triplet states (~500 ns), enabling applications in light-harvesting and sensing. Tune emission by modifying methoxy substituents .

Q. What computational methods best predict the ligand’s binding affinity in biological systems?

  • Approach : Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using protein targets (e.g., DNA gyrase). Validate with surface plasmon resonance (SPR) to quantify binding constants (KdK_d) .
  • Challenges : Account for solvent effects (e.g., DMSO vs. aqueous buffer) and protonation states of the bipyridine nitrogen atoms .

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